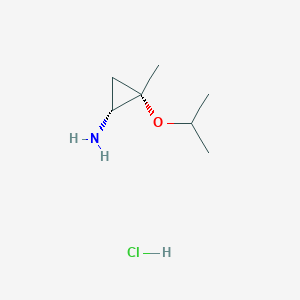

(1R,2S)-2-methyl-2-(propan-2-yloxy)cyclopropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1R,2S)-2-methyl-2-propan-2-yloxycyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-5(2)9-7(3)4-6(7)8;/h5-6H,4,8H2,1-3H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXXFUCTPVRSBQ-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1(CC1N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@]1(C[C@H]1N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-methyl-2-(propan-2-yloxy)cyclopropan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine precursor.

Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.

Reduction: Reduction reactions can be used to modify the cyclopropane ring or the amino group, potentially leading to ring opening or hydrogenation products.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Hydrogenated cyclopropane derivatives or ring-opened products.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-methyl-2-(propan-2-yloxy)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems, including their interaction with enzymes and receptors.

Medicine

Medically, this compound may serve as a precursor for the development of pharmaceutical agents, particularly those targeting neurological pathways due to its amine functionality.

Industry

In the industrial sector, it can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-methyl-2-(propan-2-yloxy)cyclopropan-1-amine hydrochloride depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, altering their activity. The cyclopropane ring can induce strain in molecular interactions, potentially leading to unique biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural analogs, focusing on substituents, molecular properties, and applications:

Key Observations:

Substituent Effects: Aryl vs. Alkoxy Groups: Aryl-substituted analogs (e.g., difluorophenyl, chlorophenyl) are predominantly used in cardiovascular drugs like ticagrelor, where aromatic rings enhance target binding via π-π interactions. Halogenation: Halogen atoms (F, Cl, Br) improve metabolic resistance and binding affinity. For example, the 3,4-difluorophenyl derivative is critical for ticagrelor’s potency .

Stereochemical Considerations :

- The (1R,2S) configuration is conserved across analogs to maintain enantiomeric purity, which is essential for pharmacological activity. Racemic mixtures (e.g., rac-(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride) are less common in final drug formulations due to regulatory preferences for single enantiomers .

Synthetic Methods :

- Microwave-assisted synthesis (e.g., ) is employed for rapid cyclopropanation, while conventional methods may involve transition-metal catalysts or cycloaddition reactions. Substituent complexity dictates reaction conditions and purification challenges .

Safety and Handling :

- Most cyclopropane hydrochlorides are labeled as irritants (e.g., ). Bulkier substituents like propan-2-yloxy may reduce volatility compared to smaller groups (e.g., methoxy) .

Biological Activity

(1R,2S)-2-methyl-2-(propan-2-yloxy)cyclopropan-1-amine hydrochloride is a chiral compound notable for its unique structural features, including a cyclopropane ring. This compound has garnered attention for its potential applications in medicinal chemistry and biological research due to its reactivity and ability to interact with various biological targets.

- Molecular Formula : C7H16ClNO

- Molecular Weight : 165.66 g/mol

- CAS Number : 2059917-61-0

- IUPAC Name : (1R,2S)-2-methyl-2-(propan-2-yloxy)cyclopropan-1-amine; hydrochloride

The synthesis of this compound typically involves:

- Formation of the cyclopropane ring via a Simmons-Smith reaction.

- Introduction of the amino group through nucleophilic substitution.

- Conversion to the hydrochloride salt by treatment with hydrochloric acid.

The compound's mechanism of action is thought to involve interactions with enzymes and receptors, potentially altering their activity due to the strain induced by the cyclopropane ring structure.

Pharmacological Potential

Research indicates that this compound may have applications in:

- Neurological Pathways : Due to its amine functionality, it could serve as a precursor for developing pharmaceutical agents targeting neurological conditions.

- Antivascular Activities : Studies on similar cyclopropyl compounds have shown potential as tubulin polymerization inhibitors, suggesting that this compound may also exhibit cytotoxic properties against certain cancer cell lines .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other cyclopropane derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1R,2S)-2-methylcyclopropan-1-amine hydrochloride | Lacks propan-2-yloxy group | Limited studies available |

| (1R,2S)-2-(propan-2-yloxy)cyclopropan-1-amine hydrochloride | Lacks methyl group | Potentially similar activity due to structural proximity |

The presence of both methyl and propan-2-yloxy groups in this compound may confer distinct reactivity and biological effects compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.